Cas no 2171750-06-2 (3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid)

3-3-(Benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a benzyloxy group that provides additional protection for side-chain functionalities. The cyclopentyl moiety enhances steric control, making it valuable for constructing conformationally constrained peptides. This compound is particularly useful in medicinal chemistry and biochemical research, where precise peptide assembly and selective deprotection are critical. Its stability under standard SPPS conditions and orthogonal protecting groups facilitate efficient synthesis of complex peptide architectures.
3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid structure
2171750-06-2 structure
Product name:3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid
CAS No:2171750-06-2
MF:C34H38N2O6
MW:570.675329685211
CID:6286463
PubChem ID:165820498

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid
    • 3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
    • 2171750-06-2
    • EN300-1559481
    • Inchi: 1S/C34H38N2O6/c1-22(41-20-23-11-3-2-4-12-23)32(33(39)35-30(19-31(37)38)24-13-5-6-14-24)36-34(40)42-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h2-4,7-12,15-18,22,24,29-30,32H,5-6,13-14,19-21H2,1H3,(H,35,39)(H,36,40)(H,37,38)
    • InChI Key: MLFCNKAXWSHIRR-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)OCC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CCCC1

Computed Properties

  • Exact Mass: 570.27298694g/mol
  • Monoisotopic Mass: 570.27298694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 13
  • Complexity: 879
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 114Ų

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1559481-10.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
10g
$14487.0 2023-06-05
Enamine
EN300-1559481-1.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
1g
$3368.0 2023-06-05
Enamine
EN300-1559481-0.1g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1559481-5.0g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
5g
$9769.0 2023-06-05
Enamine
EN300-1559481-2500mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559481-100mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1559481-1000mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
1000mg
$3368.0 2023-09-25
Enamine
EN300-1559481-0.25g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1559481-50mg
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1559481-2.5g
3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-cyclopentylpropanoic acid
2171750-06-2
2.5g
$6602.0 2023-06-05

Additional information on 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid

3-3-(Benzyloxy)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171750-06-2, known as 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) moiety, and a cyclopentyl substituent. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and pharmaceutical agents. The Fmoc group, in particular, is well-known for its role as a protecting group in peptide synthesis, enabling precise control over the assembly of complex molecules. This functionality makes the compound a valuable tool in medicinal chemistry, where it can serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

The presence of the cyclopentyl group introduces rigidity and stability to the molecule, enhancing its thermal and chemical resistance. This attribute is particularly advantageous in applications requiring robust materials, such as high-performance polymers or advanced composites. Furthermore, the benzyloxy substituent contributes to the molecule's solubility and reactivity, making it amenable to various synthetic transformations.

Recent research has also explored the use of this compound in the development of novel drug delivery systems. Its unique structure allows for the incorporation of functional groups that can target specific biological pathways or cellular mechanisms. For instance, studies have demonstrated its potential as a carrier for targeted drug delivery, where the Fmoc group can be cleaved under specific physiological conditions to release bioactive agents.

In addition to its medicinal applications, this compound has shown promise in materials science. Its ability to form stable covalent bonds with other molecules makes it a candidate for use in the synthesis of advanced polymers and coatings. Researchers have also investigated its potential as a building block for self-assembling materials, where its structural complexity can drive the formation of ordered nanostructures.

The synthesis of this compound involves a series of intricate reactions that require precise control over reaction conditions. Key steps include the installation of the Fmoc group through a coupling reaction and the subsequent introduction of the cyclopentyl substituent via nucleophilic substitution. These reactions are typically carried out under anhydrous conditions to ensure high yields and product purity.

Despite its complexity, this compound exhibits excellent compatibility with modern analytical techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and characterize its properties. These analyses have provided valuable insights into its electronic structure and reactivity, further enhancing our understanding of its behavior in different chemical environments.

In conclusion, 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-cyclopentylpropanoic acid represents a significant advancement in organic chemistry. Its unique combination of functional groups and structural features positions it as a versatile tool with applications ranging from drug discovery to materials science. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in shaping future innovations across these disciplines.

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